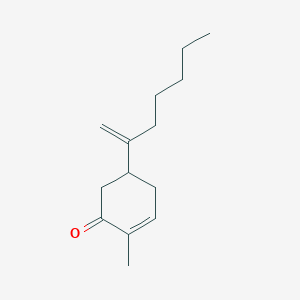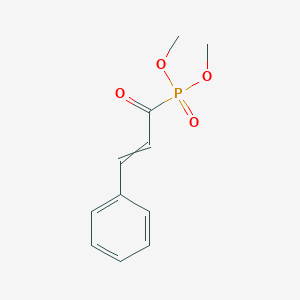
Dimethyl (3-phenylacryloyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3-phenylacryloyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylacryloyl moiety. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its unique structure, which allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (3-phenylacryloyl)phosphonate can be synthesized through a Michaelis-Arbuzov reaction, where arylmethyl halides react with triethyl phosphite in the presence of a Lewis acid at room temperature . This method provides a straightforward route to obtain the desired phosphonate ester in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Dimethyl (3-phenylacryloyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylacryloyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacryloyl derivatives.
科学研究应用
Dimethyl (3-phenylacryloyl)phosphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphonate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and polymer additives.
作用机制
The mechanism of action of dimethyl (3-phenylacryloyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the phenylacryloyl moiety, which stabilizes the transition state during the reaction .
相似化合物的比较
Similar Compounds
- Dimethyl methyl phosphonate
- Diethyl phenylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (3-phenylacryloyl)phosphonate is unique due to its phenylacryloyl group, which imparts distinct reactivity compared to other phosphonates. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
149794-30-9 |
|---|---|
分子式 |
C11H13O4P |
分子量 |
240.19 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H13O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
UNHQSUOJOFJHRW-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(=O)C=CC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)
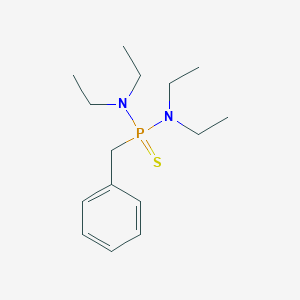
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

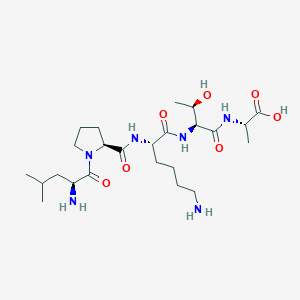
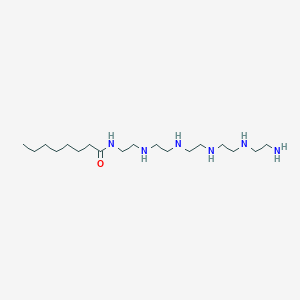
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
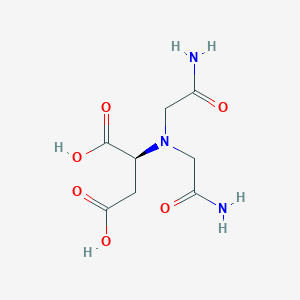
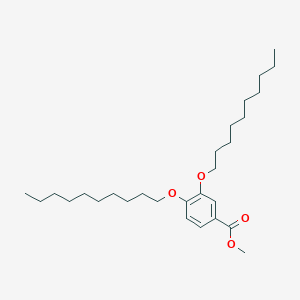
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
